molecular formula C20H29N3O3S B4925828 N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide

Cat. No.: B4925828
M. Wt: 391.5 g/mol
InChI Key: HFYIXHNDNVYUFE-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide typically involves multiple steps, starting with the preparation of the cyclohexenyl ethylamine intermediate. This intermediate is then reacted with 3-[(4-methylpiperazin-1-yl)sulfonyl]benzoyl chloride under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The cyclohexenyl group can be oxidized to form cyclohexanone derivatives.

    Reduction: The benzamide core can be reduced to form amine derivatives.

    Substitution: The piperazine sulfonyl moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Cyclohexanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides and piperazine derivatives.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
  • 2-{[2-(1-cyclohexen-1-yl)ethyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid
  • 1-ethoxycyclohexene

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide is unique due to its combination of a benzamide core, a cyclohexenyl group, and a piperazine sulfonyl moiety

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3S/c1-22-12-14-23(15-13-22)27(25,26)19-9-5-8-18(16-19)20(24)21-11-10-17-6-3-2-4-7-17/h5-6,8-9,16H,2-4,7,10-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYIXHNDNVYUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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